Cas no 1315054-87-5 ((R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide)

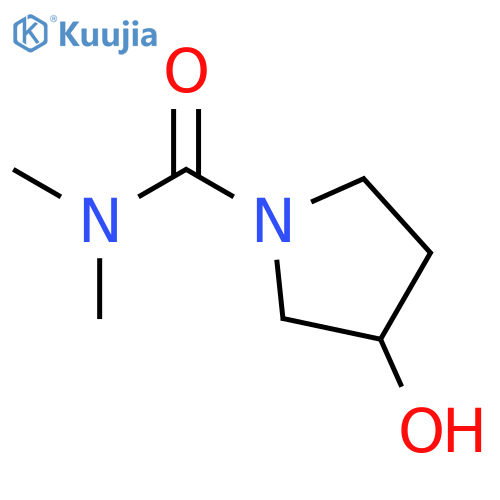

1315054-87-5 structure

商品名:(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

CAS番号:1315054-87-5

MF:C7H14N2O2

メガワット:158.198261737823

MDL:MFCD18651719

CID:1056527

PubChem ID:71432757

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

- (3R)-3-hydroxy-N,N-dimethyl-1-Pyrrolidinecarboxamide

- (3R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

- 4811AJ

- 1315054-87-5

- AC1150

- 1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3R)-

- AKOS017371284

- CS-0444429

- A888416

- DB-019849

- MFCD18651719

- PS-11732

- DTXSID30849444

-

- MDL: MFCD18651719

- インチ: 1S/C7H14N2O2/c1-8(2)7(11)9-4-3-6(10)5-9/h6,10H,3-5H2,1-2H3/t6-/m1/s1

- InChIKey: UKRFCLBYZOKZQJ-ZCFIWIBFSA-N

- ほほえんだ: O([H])[C@@]1([H])C([H])([H])N(C(N(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 158.105527694g/mol

- どういたいしつりょう: 158.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8

- 疎水性パラメータ計算基準値(XlogP): -0.8

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB526429-1 g |

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide; . |

1315054-87-5 | 1g |

€413.80 | 2023-04-17 | ||

| abcr | AB526429-250 mg |

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide; . |

1315054-87-5 | 250MG |

€156.50 | 2022-08-31 | ||

| eNovation Chemicals LLC | D686042-1g |

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |

1315054-87-5 | 95% | 1g |

$165 | 2024-07-20 | |

| Alichem | A109004938-5g |

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |

1315054-87-5 | 95% | 5g |

$400.00 | 2022-04-03 | |

| abcr | AB526429-1g |

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide; . |

1315054-87-5 | 1g |

€413.00 | 2025-02-18 | ||

| Key Organics Ltd | PS-11732-5MG |

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |

1315054-87-5 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | PS-11732-1MG |

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |

1315054-87-5 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | PS-11732-50MG |

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |

1315054-87-5 | >95% | 50mg |

£102.00 | 2025-02-09 | |

| Key Organics Ltd | PS-11732-10MG |

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |

1315054-87-5 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| 1PlusChem | 1P000ZRJ-1g |

1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3R)- |

1315054-87-5 | ≥95% | 1g |

$386.00 | 2023-12-22 |

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide 関連文献

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

2. Book reviews

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

1315054-87-5 ((R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide) 関連製品

- 1305322-89-7((S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1315054-87-5)(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

清らかである:99%

はかる:5g

価格 ($):608.0